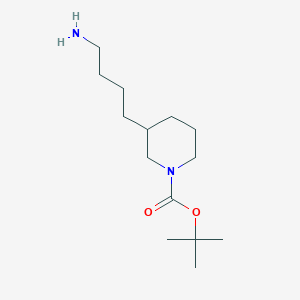

3-(4-aminobutyl)pipéridine-1-carboxylate de tert-butyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H28N2O2. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Applications De Recherche Scientifique

Tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate exhibits a variety of biological activities that make it a candidate for further pharmacological studies.

Inhibition of Pyroptosis

Recent studies have demonstrated that this compound can inhibit NLRP3-dependent pyroptosis, a form of programmed cell death associated with inflammatory responses. In vitro assays using THP-1 cells showed:

| Assay Type | Concentration (µM) | Effect Observed | Reference |

|---|---|---|---|

| Pyroptosis Inhibition | 10 | 50% decrease in cell death | |

| IL-1β Release Inhibition | 10 | 40% reduction in cytokine release | |

| Cytotoxicity Assessment | 0.1 - 100 | CC₅₀ > 20 (no significant toxicity) |

These results indicate the compound's potential as an anti-inflammatory agent, particularly through modulation of the NLRP3 inflammasome pathway.

Anti-inflammatory Effects

In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), treatment with tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate resulted in significant reductions in inflammatory markers such as TNF-α and IL-6. This highlights its potential role in treating inflammatory diseases by targeting specific biochemical pathways involved in inflammation .

Synthesis and Derivatives

The synthesis of tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate can lead to various derivatives with enhanced or modified biological activities. The compound serves as an intermediate in the synthesis of other bioactive molecules, making it valuable in both academic and industrial research contexts. The reactions depend on the specific reagents and conditions used, allowing for the creation of a wide range of derivatives.

Case Study 1: Inflammatory Disease Model

A study investigated the efficacy of tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate in a controlled inflammatory disease model. Researchers noted a marked decrease in pro-inflammatory cytokines following treatment, suggesting its potential use as an anti-inflammatory therapeutic agent .

Case Study 2: Cancer Therapeutics

In another investigation, derivatives of piperidine compounds were evaluated for their anticancer properties. The results indicated that these compounds exhibited cytotoxic effects against various cancer cell lines, with IC50 values demonstrating effective inhibition of cell proliferation at nanomolar concentrations . This aligns with findings from other studies on similar piperidine compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-aminobutylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl ester group. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mécanisme D'action

The mechanism of action of tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate: This compound is similar in structure but contains a phenyl group instead of a butyl group.

N-Boc-4-piperidineacetaldehyde: Another piperidine derivative with different functional groups.

Uniqueness

Tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its tert-butyl ester group provides stability, while the aminobutyl side chain allows for further functionalization and derivatization.

Activité Biologique

Tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate is C13H24N2O2. The compound features a piperidine ring, which is known for its role in various biological activities, particularly as a structural motif in many pharmaceuticals.

Research indicates that compounds with a piperidine structure often interact with neurotransmitter receptors and enzymes, influencing pathways associated with neurological functions and inflammatory responses. Specifically, tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate may act on:

- Neurotransmitter Receptors : It may modulate the activity of neurotransmitters such as acetylcholine and dopamine.

- Inflammatory Pathways : The compound has been studied for its potential to inhibit NLRP3 inflammasome activity, which is crucial in mediating inflammatory responses in conditions like Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Cytotoxicity : The compound exhibits low cytotoxicity at therapeutic concentrations. For instance, cell viability assays indicated that concentrations up to 100 µM did not significantly reduce cell viability in astrocytes exposed to amyloid beta (Aβ) peptides .

- Anti-inflammatory Effects : It has shown promise in reducing the release of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophage models, suggesting potential applications in treating neuroinflammatory conditions .

In Vivo Studies

In vivo studies further support the therapeutic potential of tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate:

- Neuroprotective Effects : Animal models have demonstrated that the compound can protect against neurodegeneration induced by Aβ aggregates, possibly through mechanisms involving oxidative stress reduction .

- Behavioral Outcomes : Behavioral assays in rodent models have indicated improvements in cognitive functions when treated with this compound, aligning with its neuroprotective properties.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate, it is useful to compare it with structurally similar compounds:

Case Studies

Several case studies have highlighted the potential applications of tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate:

- Alzheimer's Disease Models : In a study involving transgenic mice models for Alzheimer’s disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function scores compared to control groups .

- Inflammatory Response Modulation : A study investigating the effects on LPS-stimulated macrophages showed significant reductions in pro-inflammatory cytokine production when treated with tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate .

Propriétés

IUPAC Name |

tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-10-6-8-12(11-16)7-4-5-9-15/h12H,4-11,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIQWYRJXFZWAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.